molecular formula C21H26N2O3S B492833 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690245-09-1

2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No. B492833
CAS RN: 690245-09-1
M. Wt: 386.5g/mol
InChI Key: HMSSFGSUDMDLEY-UHFFFAOYSA-N
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Description

The compound “2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide” is a chemical compound that is not widely discussed in the literature. It appears to contain a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are often used by medicinal chemists to create compounds for the treatment of human diseases .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, due to their saturated nature and sp3-hybridization, offer efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. This has led to the development of bioactive molecules with target selectivity, demonstrating the importance of pyrrolidine and its derivatives in medicinal chemistry. The review by Li Petri et al. (2021) highlights the versatility of pyrrolidine in drug discovery, emphasizing its role in designing compounds with varied biological profiles through different synthetic strategies and the impact of stereoisomers on drug activity (Li Petri et al., 2021).

Benzenesulfonamide in Medicinal Chemistry

Benzenesulfonamides, as discussed by Gupta (2003), are significant in the development of carbonic anhydrase (CA) inhibitors. The activity of these compounds largely depends on the electronic properties of the sulfonamide group and its interactions with the enzyme. This highlights the critical role of sulfonamide functionalities in designing inhibitors with specificity towards various isoforms of carbonic anhydrase, a strategy that could potentially extend to other target enzymes or receptors in therapeutic contexts (Gupta, 2003).

Heterocyclic Compounds and CNS Drugs

Saganuwan (2017) explores the significant potential of heterocyclic compounds, which include pyrrolidine derivatives, in acting on the Central Nervous System (CNS). These compounds, owing to their structural diversity and the presence of heteroatoms, can affect CNS activity ranging from depression to convulsion. This underscores the importance of heterocyclic chemistry in discovering novel CNS-active drugs, where compounds like 2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide could have applications due to their complex heterocyclic structures (Saganuwan, 2017).

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14-13-15(2)17(4)20(16(14)3)27(25,26)22-19-9-7-18(8-10-19)21(24)23-11-5-6-12-23/h7-10,13,22H,5-6,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSSFGSUDMDLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-tetramethyl-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide

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